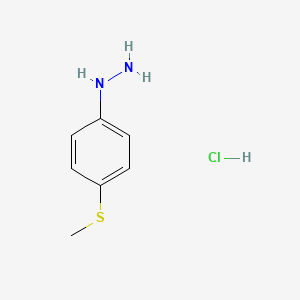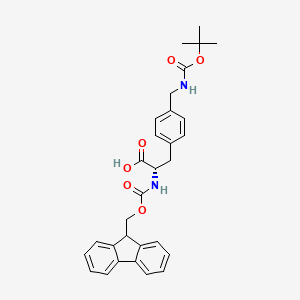
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a modified amino acid derivative used extensively in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain. This dual protection allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Boc Group: The aminomethyl group is then introduced and protected with the Boc group using Boc anhydride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to handle the increased volume, and advanced purification techniques like high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the protected amino groups are replaced with other functional groups.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Dicyclohexylcarbodiimide and hydroxybenzotriazole in DMF.
Major Products Formed
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that can be used as enzyme substrates, inhibitors, or signaling molecules. It is also employed in the study of protein-protein interactions and the development of peptide-based drugs.
Medicine
In the medical field, peptides synthesized using this compound are used in drug development, particularly in the design of peptide therapeutics for diseases such as cancer, diabetes, and infectious diseases.
Industry
Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Wirkmechanismus
The mechanism of action of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups allow for selective deprotection and functionalization, enabling the formation of specific peptide sequences. The compound itself does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-phenylalanine: Lacks the Boc-protected aminomethyl group, making it less versatile for certain synthetic applications.
Boc-L-phenylalanine: Lacks the Fmoc group, limiting its use in sequential peptide synthesis.
Fmoc-4-aminomethyl-L-phenylalanine: Similar but without the Boc protection, making it more prone to side reactions during synthesis.
Uniqueness
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is unique due to its dual protection strategy, which provides greater control and flexibility in peptide synthesis. This makes it particularly valuable for synthesizing complex peptides and proteins with high precision.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


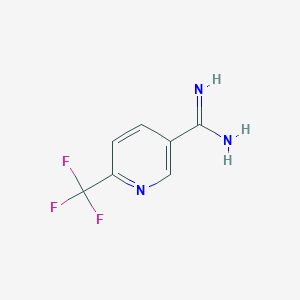
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

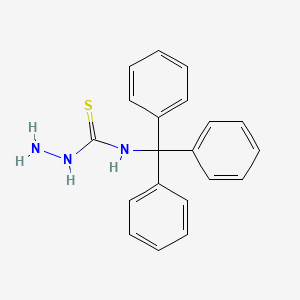
![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)
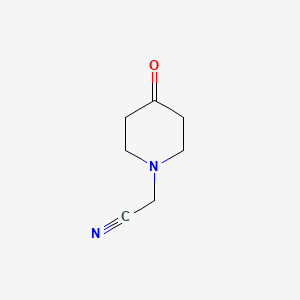
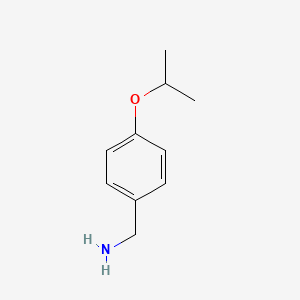
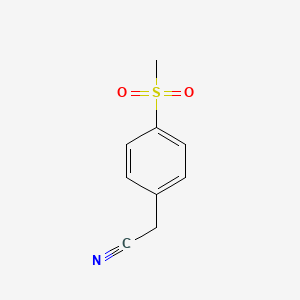
![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)
